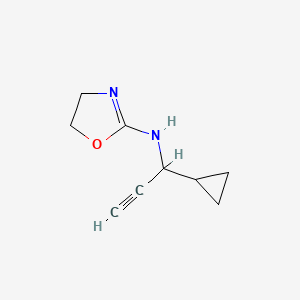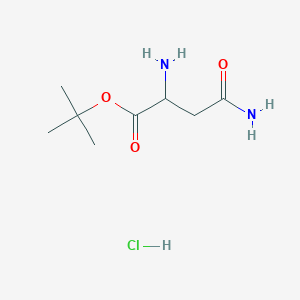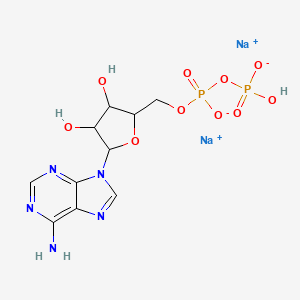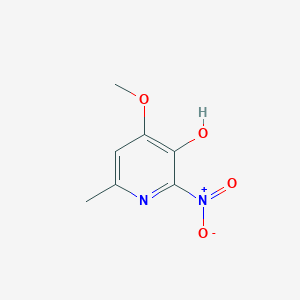![molecular formula C8H8N2S B15358568 4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B15358568.png)
4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine is a heterocyclic compound featuring a thiazole ring fused to a pyridine ring. This compound is part of the thiazolo[4,5-c]pyridine family, known for their diverse biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{2{Recent advances in the synthesis of thiazolo [4,5- - Springer](https://link.springer.com/article/10.1007/s10593-024-03307-1). One common method includes the reaction of 2-amino-4,6-dimethylpyridine with carbon disulfide and sodium hydroxide, followed by acidification[{{{CITATION{{{_2{Recent advances in the synthesis of thiazolo 4,5- - Springer.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous ether.
Substitution: Halides, alkylating agents, polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or halogenated derivatives.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine has found applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses.
Comparación Con Compuestos Similares
4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine is unique due to its specific structural features and biological activities. Similar compounds include:
Thiazolo[4,5-b]pyridine: Similar core structure but different substitution pattern.
Thiazolo[5,4-c]pyridine: Different arrangement of the thiazole and pyridine rings.
Thiazolo[4,5-c]quinoline: Additional quinoline ring fused to the thiazole-pyridine system.
These compounds share similarities in their heterocyclic structures but differ in their substitution patterns and biological activities.
Propiedades
Fórmula molecular |
C8H8N2S |
|---|---|
Peso molecular |
164.23 g/mol |
Nombre IUPAC |
4,6-dimethyl-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C8H8N2S/c1-5-3-7-8(6(2)10-5)9-4-11-7/h3-4H,1-2H3 |
Clave InChI |
HCZCUSKLXAVWBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=N1)C)N=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-[(4a,7-Dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15358531.png)
![3-Iodobicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B15358534.png)
![Methyl 2-{[4-(acetylamino)-3-aminophenoxy]methyl}benzoate](/img/structure/B15358537.png)


![N'-[2-(1-benzofuran-5-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B15358554.png)

